
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in its ring structure. The presence of chlorine and methyl groups in the isoxazole ring of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol imparts unique chemical and biological properties to this compound.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol involves its binding to the glycine receptor and blocking its function. This results in a reduction in inhibitory neurotransmission and an increase in neuronal excitability. The specific binding site of this compound on the glycine receptor has been identified as the strychnine-sensitive site, which is located at the interface between the alpha and beta subunits of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can block the glycine-induced chloride current in cultured neurons and recombinant glycine receptors. In vivo studies have demonstrated that systemic administration of this compound can induce convulsions and increase locomotor activity in mice, indicating its pro-convulsant and stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol in lab experiments include its high potency and selectivity for the glycine receptor, which allows for precise modulation of inhibitory neurotransmission. This compound also has a relatively simple chemical structure, which facilitates its synthesis and modification for structure-activity relationship studies. However, the limitations of using this compound include its pro-convulsant and stimulant effects, which can complicate the interpretation of experimental results. Moreover, the glycine receptor is widely expressed in the central nervous system, and its blockade by 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol can have widespread effects on neuronal function and behavior.
Orientations Futures
There are several future directions for research on 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol and its derivatives. One direction is to investigate the structure-activity relationship of this compound and identify more potent and selective glycine receptor antagonists. Another direction is to explore the therapeutic potential of glycine receptor antagonists for the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and anxiety. Additionally, the development of novel drug delivery systems and formulations for glycine receptor antagonists may enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol involves the reaction of 5-chloro-3-methylisoxazole with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the ethoxy group, followed by ring opening of the isoxazole ring and subsequent formation of the desired product.
Applications De Recherche Scientifique
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol has been used in various scientific research applications, primarily in the field of neuroscience. This compound has been found to act as a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The glycine receptor plays a crucial role in inhibitory neurotransmission by mediating the influx of chloride ions into neurons, thereby hyperpolarizing the cell membrane and reducing neuronal excitability.
Propriétés
Numéro CAS |
103245-33-6 |
|---|---|
Nom du produit |
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol |
Formule moléculaire |
C6H8ClNO2 |
Poids moléculaire |
161.58 g/mol |
Nom IUPAC |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H8ClNO2/c1-4-5(2-3-9)6(7)10-8-4/h9H,2-3H2,1H3 |
Clé InChI |
TXOMJVYXQHOKRH-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CCO)Cl |
SMILES canonique |
CC1=NOC(=C1CCO)Cl |
Synonymes |
4-Isoxazoleethanol,5-chloro-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



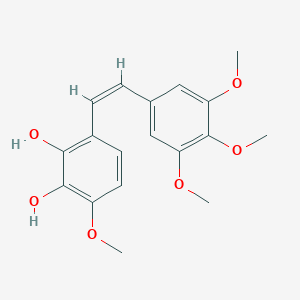
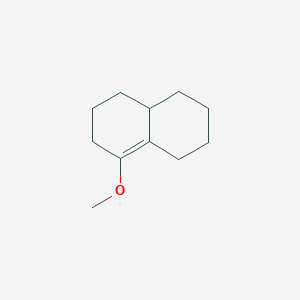

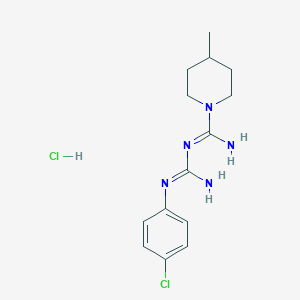


![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
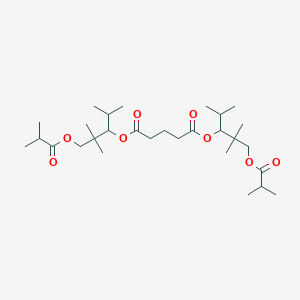
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
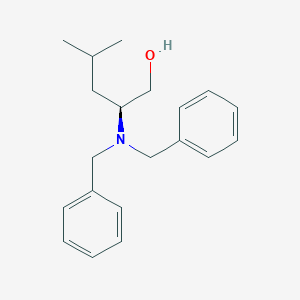

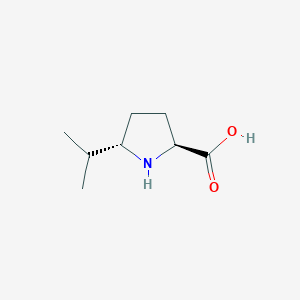
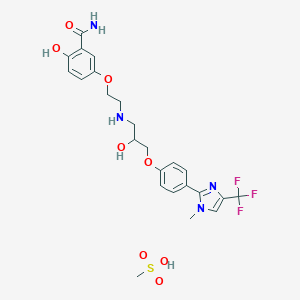
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)